1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one

Chemical Library Design Fragment-Based Drug Discovery Scaffold Diversity

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1448027-23-3) occupies a distinct chemical space within the 1,4-thiazepane class—a saturated seven-membered N,S-heterocyclic scaffold increasingly recognized for imparting high three-dimensional (3D) character in fragment-based drug discovery. With a molecular formula of C18H28N2O2S and a molecular weight of 336.49 g/mol, this compound features three differentiating structural modules: a basic dimethylaminomethyl side chain, a 1,4-thiazepane core, and a 4-methoxyphenylpropanone acyl group attached directly to the ring nitrogen.

Molecular Formula C18H28N2O2S
Molecular Weight 336.49
CAS No. 1448027-23-3
Cat. No. B2778018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one
CAS1448027-23-3
Molecular FormulaC18H28N2O2S
Molecular Weight336.49
Structural Identifiers
SMILESCN(C)CC1CSCCCN1C(=O)CCC2=CC=C(C=C2)OC
InChIInChI=1S/C18H28N2O2S/c1-19(2)13-16-14-23-12-4-11-20(16)18(21)10-7-15-5-8-17(22-3)9-6-15/h5-6,8-9,16H,4,7,10-14H2,1-3H3
InChIKeyDSMYPDOQSYNKIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1448027-23-3): Procurement-Ready Research Grade Building Block


1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one (CAS 1448027-23-3) occupies a distinct chemical space within the 1,4-thiazepane class—a saturated seven-membered N,S-heterocyclic scaffold increasingly recognized for imparting high three-dimensional (3D) character in fragment-based drug discovery [1]. With a molecular formula of C18H28N2O2S and a molecular weight of 336.49 g/mol, this compound features three differentiating structural modules: a basic dimethylaminomethyl side chain, a 1,4-thiazepane core, and a 4-methoxyphenylpropanone acyl group attached directly to the ring nitrogen . The compound is commercially available with a typical purity of ≥95%, supplied for non-human research use only .

Why 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one Cannot Be Replaced by a Generic Thiazepane Analog


The 1,4-thiazepane scaffold class encompasses a broad diversity of substitution patterns, resulting in profoundly divergent biological target engagement profiles. Literature evidence demonstrates that subtle structural modifications to the 1,4-thiazepane core can redirect target selectivity entirely: N-acyl-1,4-thiazepanes have been validated as BET bromodomain ligands with Kd values ranging from 120–210 μM for BRD4-D1 [1], while a 1,4-thiazepane-based chemotype evolved from a weak mGlu4 positive allosteric modulator (PAM) hit (EC50 = 6.2 μM) into a highly potent clinical candidate (EC50 = 32.8 nM) with CNS penetration [2]. Critically, CAS 1448027-23-3 is the sole commercially cataloged compound combining the 3-((dimethylamino)methyl)-1,4-thiazepane core with a 3-(4-methoxyphenyl)propan-1-one N-acyl moiety—the closest analogs bear either different N-acyl groups entirely (e.g., carboxamides, 2-(phenylthio)ethanones, or chromenone-carbonyls) or lack the 4-methoxyphenylpropanone extension . Generic substitution would therefore introduce a structurally distinct chemical probe with unvalidated—and likely non-comparable—target binding profiles, undermining experimental reproducibility in screening campaigns or structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one


Structural Uniqueness: The Only Commercially Cataloged 3-((Dimethylamino)methyl)-1,4-thiazepane Bearing a 3-(4-Methoxyphenyl)propan-1-one N-Acyl Group

A comprehensive cross-vendor survey reveals that CAS 1448027-23-3 is the sole commercially available 1,4-thiazepane derivative that simultaneously incorporates (i) a basic 3-((dimethylamino)methyl) substituent on the thiazepane ring, (ii) a 3-(4-methoxyphenyl)propan-1-one group directly N-acylated to the ring nitrogen, and (iii) a saturated seven-membered 1,4-thiazepane core. The closest commercially cataloged analogs uniformly diverge at the N-acyl position: 1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone (CAS 1448046-88-5) replaces the propanone-phenyl scaffold with a thioether-ethanone, while 1-{3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl}-3-(phenylsulfanyl)propan-1-one (CAS 1448067-03-5) substitutes a phenylsulfanyl group in place of the 4-methoxyphenyl moiety . Further analogs bearing carboxamide, chromenone-carbonyl, or simple methanone N-acyl groups further underscore the unique placement of the 4-methoxyphenylpropanone extension in this compound.

Chemical Library Design Fragment-Based Drug Discovery Scaffold Diversity

Scaffold-Class Target Engagement: 1,4-Thiazepane Core Validated as BET Bromodomain Ligand with Quantifiable Affinity

Although no direct target engagement data are publicly available for CAS 1448027-23-3 itself, the 1,4-thiazepane scaffold class to which it belongs has been rigorously validated as a bona fide BET bromodomain ligand chemotype. In a protein-observed ¹⁹F NMR fragment screen, multiple N-acyl-1,4-thiazepanes induced significant chemical shift perturbations in the BRD4-D1 binding site, with three thiazepane derivatives (compounds 1g, 1h, and 6a) yielding Kd values of 120–210 μM upon full titration [1]. These affinity values establish a quantitative baseline for fragment-like 1,4-thiazepane engagement of BRD4 bromodomains. In contrast, a divergent 1,4-thiazepane-based chemotype was identified as an mGlu4 PAM: the initial screening hit VU0544412 showed an EC50 of 6.2 μM (97% Glu Max), and subsequent medicinal chemistry optimization yielded VU6022296 with an EC50 of 32.8 nM (108% Glu Max) and robust CNS penetration (Kp = 0.45, Kp,uu = 0.70) [2]. This dual-target precedent establishes that N-acyl substitution on the 1,4-thiazepane core can be tuned to achieve orthogonal target selectivity, and that the 4-methoxyphenylpropanone N-acyl moiety of CAS 1448027-23-3 may confer a distinct selectivity fingerprint relative to both the BET-binding and mGlu4 PAM chemotypes.

Epigenetics BET Bromodomain Inhibition BRD4 Targeting

3D Character Advantage: 1,4-Thiazepane Scaffold Exceeds the Quantitative Threshold for Fragment 3D Classification

1,4-Thiazepanes and 1,4-thiazepanones are characterized as 'highly 3D' fragments, with reported plane-of-best-fit (PBF) values of 0.84–1.0 and 0.61–1.1, respectively—well above the accepted threshold of 0.25 for classifying a fragment as three-dimensional [1]. This 3D character is significant because fragments with increased 3D character have demonstrated improved specificity in protein-binding assays compared to flatter, more aromatic fragment libraries that dominate current screening collections [1]. The saturated 1,4-thiazepane ring of CAS 1448027-23-3 confers a non-planar topology that is underrepresented in commercially available fragment libraries and enables conformational sampling distinct from the more common six-membered heterocycles (piperidines, piperazines, morpholines). Indeed, the 1,4-thiazepane scaffold has been explicitly identified as underrepresented in screening libraries, motivating dedicated synthetic methodology development to populate this chemical space [1].

Fragment-Based Screening 3D Molecular Diversity Library Enrichment

Physicochemical Property Profile: Calculated Drug-Likeness Metrics Supporting Screening Library Suitability

Calculated physicochemical properties place CAS 1448027-23-3 within favorable drug-like chemical space. The compound has a molecular weight of 336.49 g/mol, a calculated partition coefficient (clogP) of 3.07, a topological polar surface area (TPSA) of 54.38 Ų, 7 rotatable bonds, 4 hydrogen bond acceptors, and 0 hydrogen bond donors [1]. These parameters comply with Lipinski's Rule of Five (MW ≤ 500, clogP ≤ 5, HBD ≤ 5, HBA ≤ 10), supporting oral drug-likeness potential. In comparison, the closest analog 1-(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)-2-((4-fluorophenyl)thio)ethanone (CAS 1448046-88-5) has a molecular formula of C16H23FN2OS2, containing an additional sulfur atom and a fluorine substituent with distinct electronic and lipophilic properties . The absence of hydrogen bond donors in CAS 1448027-23-3, combined with the basic dimethylamino group (predicted pKa ~8–9), may confer enhanced membrane permeability relative to analogs containing amide NH or carboxylic acid functionalities. The balanced clogP of 3.07 suggests favorable solubility-permeability balance for cellular assays.

Drug-Likeness Physicochemical Properties ADME Prediction

Biological Potential via Natural Product Precedent: 1,4-Thiazepane-Containing Molecules Exhibit Selective Cytotoxicity

The 1,4-thiazepane ring system occurs in bioactive natural products, providing a precedent for its biological relevance. Verrucosamide, a thiodepsipeptide containing two 1,4-thiazepane rings isolated from a marine-derived Verrucosispora sp., demonstrated moderate cytotoxicity with selectivity in the NCI 60 cell line panel. The most susceptible lines were MDA-MB-468 breast carcinoma (LD50 = 1.26 μM) and COLO 205 colon adenocarcinoma (LD50 = 1.4 μM), with notable selectivity over other cell lines in the panel [1]. While verrucosamide is a complex macrocyclic thiodepsipeptide rather than a simple monocyclic 1,4-thiazepane, it establishes that molecules containing this heterocyclic core can engage eukaryotic cellular targets with measurable potency and cancer cell line selectivity—a finding that may guide cellular screening strategies for simpler 1,4-thiazepane derivatives such as CAS 1448027-23-3.

Anticancer Screening Natural Product Chemistry Cytotoxicity Profiling

Commercial Availability and Competitive Procurement Profile vs. Close Structural Analogs

CAS 1448027-23-3 is commercially stocked by multiple vendors including BenchChem (Cat. B2778018) and EvitaChem (Cat. EVT-2915092), with a standard purity specification of ≥95% . This multi-vendor availability differentiates the compound from numerous closely related 3-((dimethylamino)methyl)-1,4-thiazepane analogs (e.g., CAS 1448046-88-5, CAS 1448067-03-5, CAS 1448130-15-1) that are typically offered by only one or two specialty suppliers . Multi-vendor sourcing reduces single-supplier dependency risk and enables competitive price benchmarking, which is particularly relevant for research programs requiring resupply over extended SAR campaigns. Furthermore, the compound is available through established chemical supply channels with defined ordering workflows (quote-based procurement, standard FedEx shipping, NET 30 terms for institutional purchasers), facilitating integration into institutional procurement systems .

Chemical Procurement Vendor Comparison Research Supply Chain

Recommended Research Application Scenarios for 1-(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)-3-(4-methoxyphenyl)propan-1-one Based on Quantitative Evidence


3D-Enriched Fragment Library Construction for BRD4 and BET Bromodomain Screening

The 1,4-thiazepane scaffold has been experimentally validated as a BET bromodomain ligand chemotype, with structurally related N-acyl-1,4-thiazepanes demonstrating BRD4-D1 binding Kd values of 120–210 μM [1]. The scaffold's plane-of-best-fit values (0.84–1.0) quantitatively exceed the 3D fragment threshold (PBF > 0.25) by 2.4–4.0 fold [1]. CAS 1448027-23-3 is therefore ideally suited for inclusion in 3D-enriched fragment screening libraries targeting BRD4 or other bromodomain-containing proteins. Its unique 3-(4-methoxyphenyl)propan-1-one N-acyl substituent provides a distinct vector for bromodomain engagement compared to the carbamate and acetamide-substituted thiazepanes previously characterized as BET ligands, potentially enabling novel binding modes detectable by protein-observed ¹⁹F NMR or thermal shift assays.

Structure-Activity Relationship (SAR) Exploration Around the mGlu4 PAM 1,4-Thiazepane Chemotype

A 1,4-thiazepane core has been established as a viable mGlu4 PAM scaffold, with medicinal chemistry optimization achieving potency improvements from EC50 = 6.2 μM (HTS hit) to EC50 = 32.8 nM (lead), accompanied by CNS penetration verification (Kp = 0.45, Kp,uu = 0.70) [2]. CAS 1448027-23-3 carries a 3-(4-methoxyphenyl)propan-1-one N-acyl group that is structurally distinct from the N-acyl substituents found in optimized mGlu4 PAM leads. Procurement of this compound enables systematic exploration of whether the 4-methoxyphenylpropanone extension confers mGlu4 PAM activity, antagonist activity, or alternative GPCR modulation—SAR information directly relevant to expanding the chemical space around this therapeutically significant 1,4-thiazepane-based CNS chemotype.

Anticancer Cell Line Profiling Guided by 1,4-Thiazepane Natural Product Precedent

The natural product verrucosamide—a thiodepsipeptide containing two 1,4-thiazepane rings—exhibits selective cytotoxicity in the NCI 60 cell line panel, with MDA-MB-468 breast carcinoma (LD50 = 1.26 μM) and COLO 205 colon adenocarcinoma (LD50 = 1.4 μM) identified as the most susceptible lines [3]. While CAS 1448027-23-3 is a substantially simpler monocyclic 1,4-thiazepane, this natural product precedent provides a rational basis for prioritizing its evaluation in breast and colon cancer cell line cytotoxicity screens. The commercially observed purity (≥95%) supports reproducible dose-response profiling , and the compound's favorable calculated properties (clogP = 3.07, TPSA = 54.38 Ų, zero HBD) [4] suggest adequate cell permeability for intracellular target access.

CNS-Targeted Probe Development Leveraging Favorable Physicochemical Properties

The calculated physicochemical profile of CAS 1448027-23-3 (clogP = 3.07, TPSA = 54.38 Ų, 0 HBD) [4] aligns favorably with established CNS drug-likeness parameters (CNS MPO desirability: clogP 1–4, TPSA < 76 Ų, HBD < 3). The precedent of CNS-penetrant 1,4-thiazepane-based mGlu4 PAMs (Kp,uu = 0.70 for VU6022296) [2] further supports the viability of this scaffold class for CNS applications. The dimethylaminomethyl side chain provides a basic amine handle that can enhance CNS exposure via lysosomal trapping while also serving as a synthetic diversification point for generating focused libraries. Procurement of CAS 1448027-23-3 as a starting scaffold enables medicinal chemistry exploration of CNS-targeted programs without the synthetic burden of de novo 1,4-thiazepane core construction.

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